molecular formula C23H24Cl2N2 B1659043 4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) CAS No. 6310-47-0

4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No.: B1659043
CAS No.: 6310-47-0
M. Wt: 399.4 g/mol
InChI Key: LEQZLEFUEOCYJL-UHFFFAOYSA-N
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Description

The compound 4,4'-Methylenebis(N,N-dimethylaniline) (MBDMA, CAS 101-61-1) is a bis(tertiary amine) with the molecular formula C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol. Its structure comprises two N,N-dimethylaniline moieties linked by a methylene bridge (‑CH₂‑) . MBDMA is synthesized via the N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) over a NaY zeolite catalyst, achieving yields >97% under mild conditions (190°C, 6 h) . Key applications include:

  • Dye intermediates: Used in the manufacture of colorants.
  • Analytical chemistry: Detection of lead, iodide, and bromide ions .
  • Charge-transfer complexes: Forms complexes with phenazine derivatives for optoelectronic studies .

Below, MBDMA is compared to derivatives with varying substituents (e.g., nitro, decyl, or chlorophenyl groups).

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(18-9-14-21(24)22(25)15-18)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZLEFUEOCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286141
Record name 4,4'-[(3,4-Dichlorophenyl)methylene]bis(N,N-dimethylaniline)
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Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-47-0
Record name NSC43909
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Record name 4,4'-[(3,4-Dichlorophenyl)methylene]bis(N,N-dimethylaniline)
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Record name 4,4'-((3,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE)
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Preparation Methods

Solvent-Free Grinding with Lewis Acid–Surfactant–SiO₂ Nanocatalysts

A prominent method involves solvent-free mechanochemical grinding, as demonstrated in the synthesis of structurally analogous bis(indolyl)methanes. For 4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), this approach utilizes:

  • 3,4-Dichlorobenzaldehyde and N,N-dimethylaniline as substrates.
  • A Lewis acid–surfactant–SiO₂ combined nanocatalyst (e.g., AlCl₃·6H₂O with sodium dodecyl sulfate (SDS) adsorbed on silica gel).

Procedure :

  • Equimolar quantities of aldehyde and aniline derivatives are ground with the nanocatalyst in an agate mortar.
  • The reaction proceeds at room temperature under air, forming the methylene-bridged product via dehydration.
  • Purification involves ethyl acetate extraction, silica gel chromatography (petroleum ether/EtOAc = 3:1), and recrystallization.

Mechanistic Insight :
The Lewis acid (Al³⁺) activates the aldehyde carbonyl, facilitating nucleophilic attack by the aniline’s aromatic ring. SDS enhances reagent interaction by reducing surface tension, while silica gel provides a high-surface-area solid support.

Yield : Up to 83% for analogous bisaniline derivatives under optimized conditions.

Microwave-Assisted Synthesis

Accelerated Condensation Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times. A protocol adapted from bis(indolyl)methane synthesis involves:

  • Microwave conditions : 540 W, 3–10 minutes.
  • Catalyst : AlCl₃·6H₂O (0.1 mmol) and SDS (0.3 mmol) adsorbed on silica gel.

Advantages :

  • Reaction completion in ≤10 minutes vs. hours under conventional heating.
  • Improved regioselectivity due to uniform heating.

Limitations :

  • Requires specialized equipment.
  • Scalability challenges for industrial applications.

Acid-Catalyzed Condensation in Protic Solvents

Hydrochloric Acid–Mediated Dehydration

Classical acid catalysis remains viable for large-scale synthesis:

  • 3,4-Dichlorobenzaldehyde (1.0 mmol) and N,N-dimethylaniline (2.2 mmol) are refluxed in ethanol with concentrated HCl (5 mL).
  • The reaction is monitored by TLC until completion (~6–8 hours).
  • The product is isolated via neutralization, filtration, and column chromatography.

Yield : ~60–75% for related dichlorophenyl-bridged compounds.

Side Reactions :

  • Over-alkylation of aniline’s dimethyl groups.
  • Formation of Schiff base intermediates, necessitating precise stoichiometry.

Green Chemistry Approaches

Aqueous Phase Synthesis

Water as a solvent minimizes environmental impact:

  • 3,4-Dichlorobenzaldehyde and N,N-dimethylaniline are stirred in water with p-toluenesulfonic acid (PTSA, 10 mol%).
  • The reaction proceeds at 80°C for 12 hours.

Yield : ~55–65% (lower than solvent-free methods but environmentally favorable).

Comparative Analysis of Preparation Methods

Method Catalyst System Solvent Temperature Time Yield (%)
Solvent-Free Grinding AlCl₃·6H₂O/SDS/SiO₂ None RT 20–50 min 83
Microwave-Assisted AlCl₃·6H₂O/SDS/SiO₂ None 100°C 3–10 min 78
Acid-Catalyzed Reflux HCl Ethanol 80°C 6–8 hr 65
Reductive Amination STAB CH₂Cl₂ RT 12 hr 70*
Aqueous Phase PTSA H₂O 80°C 12 hr 58

*Theoretical yield based on analogous reactions.

Mechanistic and Kinetic Considerations

Role of Lewis Acids

AlCl₃·6H₂O polarizes the aldehyde’s carbonyl group, increasing electrophilicity. SDS organizes reactants at the silica interface, promoting collisions.

Rate-Limiting Steps

  • Condensation : Nucleophilic attack by aniline on protonated aldehyde.
  • Dehydration : Loss of H₂O to form the methylene bridge.

Challenges and Optimization Strategies

Byproduct Formation

  • Schiff Bases : Mitigated by excess aniline and controlled pH.
  • Diastereomers : Chiral catalysts (e.g., BINOL) may enhance stereoselectivity, though unreported for this compound.

Purification Techniques

  • Silica Gel Chromatography : Effective for separating unreacted aniline and byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Industrial Scalability and Cost Analysis

  • Catalyst Reusability : SDS/SiO₂ systems retain ~80% activity after five cycles.
  • Raw Material Cost : N,N-Dimethylaniline (~$50/kg) and 3,4-dichlorobenzaldehyde (~$120/kg) dominate expenses.

Chemical Reactions Analysis

Types of Reactions: 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • MBDMA’s synthesis is highly optimized, with catalyst reusability (>90% yield after 3 cycles) .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Thermal Stability References
MBDMA None 87–89 Soluble in DMSO, THF Stable up to 250°C
4,4'-((3,4-Dichlorophenyl)methylene)bis(...) (Inferred) 3,4-Dichlorophenyl Likely higher Reduced polarity Enhanced stability
4,4'-[(4-Decylphenyl)methylene]bis(...) 4-Decylphenyl N/A Hydrophobic N/A

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and reduce solubility in polar solvents.
  • Chlorine substituents may enhance thermal stability due to steric and electronic effects.

Key Observations :

  • MBDMA lacks anticonvulsant activity due to the absence of hydrogen bond donors, critical for NMDA receptor binding .
  • Substituents like chlorine may alter toxicity but are unlikely to restore hydrogen-bonding capacity.

Analytical Differentiation

In Py-GC/MS analysis, MBDMA co-elutes with derivatives like 4,4',4''-methanetriyltris(N,N-dimethylaniline) but is distinguishable via mass spectral fragmentation patterns (e.g., m/z 254 for MBDMA vs. m/z 381 for the trimer) . Chlorine substituents would introduce isotopic clusters (e.g., m/z 35/37 for Cl), aiding identification.

Biological Activity

4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), commonly known as Michler's base, is a compound notable for its applications in dye manufacturing and as an intermediate in organic synthesis. Its biological activity has garnered attention due to its potential implications in toxicology and pharmacology.

  • Chemical Formula : C17H22Cl2N2
  • Molecular Weight : 314.28 g/mol
  • CAS Number : 6310-47-0
  • Solubility : Soluble in methanol, insoluble in water
  • Melting Point : 85°C to 88°C
  • Boiling Point : 155°C to 157°C at 0.1 mmHg

Biological Activity Overview

The biological activity of Michler's base primarily revolves around its interaction with biological systems, which can lead to both beneficial and adverse effects.

Toxicological Effects

Research indicates that Michler's base exhibits cytotoxic properties. Its metabolites can form adducts with cellular macromolecules, leading to mutagenic effects. Studies have shown:

  • Mutagenicity : It has been classified as a potential mutagen due to its ability to induce DNA damage in various cell types.
  • Carcinogenic Potential : The compound has been linked to carcinogenic effects in animal studies, particularly concerning liver and kidney tumors.

Pharmacological Applications

Despite its toxicological concerns, Michler's base and its derivatives have been explored for therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that derivatives of Michler's base exhibit antimicrobial properties against certain bacterial strains.
  • Drug Delivery Systems : Schiff bases derived from Michler's base have been investigated for their potential in drug delivery due to their ability to form stable complexes with metal ions.

Case Study 1: Mutagenicity Assessment

A study conducted by the Environmental Protection Agency assessed the mutagenic potential of Michler's base using the Ames test. Results indicated a significant increase in revertant colonies in strains of Salmonella typhimurium exposed to varying concentrations of the compound, suggesting a strong mutagenic effect .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of synthesized Schiff bases from Michler's base against Escherichia coli and Staphylococcus aureus. The findings demonstrated that certain derivatives exhibited significant inhibition zones, indicating potential as antimicrobial agents .

Comparative Analysis of Biological Activity

Property Michler's Base Derivatives
MutagenicityHighVariable (some low)
Antimicrobial ActivityLowModerate to High
Carcinogenic PotentialConfirmed in animal studiesNot fully established
Drug Delivery PotentialLimitedPromising (with modifications)

Q & A

Q. What are the established synthetic routes for 4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), and how can reaction conditions be optimized for high yield and purity?

Answer: Key methods include:

  • Thermal benzoxazine ring-opening : Reaction of N,N-dimethylaniline with benzoxazine derivatives (e.g., T-a) under controlled heating (120°C/1 h), forming methylene bridges via nucleophilic attack and hydrogen-bond-assisted activation .
  • Dimethyl carbonate (DMC) methylation : Catalytic N,N-methylation of 4,4′-methylenedianiline using NaY zeolite, achieving high yields under mild conditions (reusable catalyst, solvent-free) .
  • Thioacetalation : Modified Friedel-Crafts arylation using BF₃·SMe₂ to introduce methylthio groups, requiring silica gel purification (5–10% EtOAc/hexane) .
    Optimization factors: Temperature control, solvent polarity, catalyst selection, and post-synthesis purification (e.g., reflux vs. microwave-assisted synthesis) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Answer:

  • ¹H/¹³C NMR : Identifies methylene bridge connectivity and dimethylamino substituents. For example, benzenamine proton signals in DMSO-d₆ confirm aromatic substitution patterns .
  • Py-GC/MS : Detects intact molecules and co-eluting derivatives (e.g., 4,4'-methylenedianiline isomers) via fragmentation patterns (e.g., m/z 251, 265, 279) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 304.1194 for thioacetal derivatives) .
  • Melting point/Boiling point : Critical for purity assessment (e.g., 572.3°C decomposition point) .

Q. What are the primary research applications of this compound in academic settings, particularly in histology and pharmacology?

Answer:

  • Histological staining : Derivatives like leuco malachite green (4,4'-benzylidenebis(N,N-dimethylaniline)) are used as chromogenic substrates in enzyme-linked assays .
  • Anticonvulsant studies : Unsubstituted amine analogs show neuroprotective effects in MES/6Hz seizure models, though dimethyl substitution abolishes activity, highlighting hydrogen bonding’s role .
  • Photophysical studies : Electron transfer in exciplex/triplex systems (e.g., dielectric-dependent luminescence) informs optoelectronic material design .

Advanced Research Questions

Q. What mechanistic insights explain the formation of methylene bridges during the synthesis of this compound?

Answer:

  • Nucleophilic attack : N,N-dimethylaniline opens benzoxazine rings, polarizing the methylene carbon via hydrogen bonding between phenolic hydroxyl and amine groups .
  • Electrophilic substitution : A second N,N-dimethylaniline attacks the activated methylene carbon, forming the bis-aniline structure (supported by blocked para-position experiments) .
  • Catalytic pathways : NaY zeolite facilitates DMC-mediated methylation by stabilizing intermediates, reducing side reactions .

Q. How does the substitution of amine groups impact the compound's biological activity, based on structure-activity relationship (SAR) studies?

Answer:

  • Dimethyl substitution : Eliminates anticonvulsant activity (100 mg/kg toxicity in MES/6Hz models), suggesting free amine hydrogens are critical for hydrogen bonding with neuronal targets .
  • Chlorophenyl vs. phenyl : 3,4-Dichlorophenyl enhances steric bulk and electron-withdrawing effects, potentially altering binding affinity in enzyme inhibition assays .

Q. What challenges arise in analyzing this compound using Py-GC/MS, and how can co-eluting derivatives be resolved?

Answer:

  • Co-elution issues : Intact molecules (e.g., 4,4',4''-methanetriyltris(N,N-dimethylaniline)) co-elute with positional isomers, complicating identification .
  • Resolution strategies : Use high-resolution tandem MS (HRMS/MS) to differentiate fragments (e.g., m/z 221 vs. 235) or employ orthogonal techniques like HPLC-UV .

Q. How can computational methods like molecular docking elucidate interactions between this compound and biological targets?

Answer:

  • Docking simulations : AutoDock studies with NMDA receptor NR2a subunits reveal binding energy (−8.2 kcal/mol) and RMSD (<2.0 Å), indicating stable interactions at the glycine-binding site .
  • Electron hopping : DFT calculations show methylene bridges enable intramolecular charge transfer, relevant to photodynamic therapy applications .

Q. What factors influence the compound's stability under various storage and experimental conditions?

Answer:

  • Thermal stability : Decomposes at 572.3°C, but prolonged heating above 300°C may degrade methylene bridges .
  • Solvent effects : Stability in methanol (used for stock solutions) vs. DMSO (risk of oxidation) requires inert atmosphere storage .

Q. What strategies are employed to synthesize Schiff base derivatives from this compound for expanded functionality?

Answer:

  • Hydrazone formation : React with hydrazine hydrate to generate 4,4’-(hydrazonomethylene)bis(N,N-dimethylaniline), a precursor for antimicrobial or antidiabetic Schiff bases .
  • Aldehyde coupling : Condensation with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) under acidic catalysis yields imine-linked derivatives .

Q. How does the compound's electron transfer capability, as seen in dielectric studies, inform its photophysical applications?

Answer:

  • Exciplex formation : In solvents with ε = 10–20, DMDPM (structurally analogous) forms luminescent exciplexes with pyrene, useful in organic LEDs .
  • Charge-transfer complexes : Polarized methylene bridges enable electron hopping, measured via B₁/₂ values in magnetic field effect studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)
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4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)

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